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P 1060 off-target effects and mitigation

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Compound of Interest		
Compound Name:	P 1060	
Cat. No.:	B1215913	Get Quote

P 1060 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with **P 1060**, a potent potassium channel opener.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **P 1060**?

A1: **P 1060** is an analog of pinacidil and functions as a potassium channel opener. Its primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels. This leads to an efflux of K+ ions from the cell, causing hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization inhibits the opening of voltage-gated Ca2+ channels, reducing intracellular calcium concentration and leading to muscle relaxation.

Q2: Which specific subtypes of KATP channels does **P 1060** target?

A2: While specific subtype selectivity studies for **P 1060** are not extensively documented in publicly available literature, its parent compound, pinacidil, and other openers in its class are known to interact with the sulfonylurea receptor (SUR) subunit of the KATP channel complex. KATP channels are hetero-octamers composed of four pore-forming Kir6.x subunits and four regulatory SUR subunits (SUR1, SUR2A, SUR2B), with different combinations exhibiting tissue-specific expression. For example, Kir6.2/SUR1 is prominent in pancreatic beta-cells, Kir6.2/SUR2A in cardiac muscle, and Kir6.1/SUR2B in vascular smooth muscle. It is crucial to determine the subtype selectivity of **P 1060** in your experimental system.







Q3: What are the potential off-target effects of P 1060?

A3: Specific off-target interactions for **P 1060** have not been thoroughly profiled in available literature. However, researchers should be aware of potential off-target effects observed with other potassium channel openers,

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